N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide
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Overview
Description
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, a morpholine ring, and a methoxy-methylphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Morpholine Addition:
Methoxy-Methylphenyl Integration: The final step includes the coupling of the methoxy-methylphenyl group through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide
- N’-[2-(4-bromophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide
- N’-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide
Uniqueness
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-15-3-8-20(29-2)18(13-15)25-22(28)21(27)24-14-19(26-9-11-30-12-10-26)16-4-6-17(23)7-5-16/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHLQVNKFVYHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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